

Spectroscopic Analysis of 3-Ethyl-5-methylheptane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-5-methylheptane**

Cat. No.: **B13931275**

[Get Quote](#)

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the branched alkane, **3-Ethyl-5-methylheptane** (C₁₀H₂₂). The document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Introduction

3-Ethyl-5-methylheptane is a saturated hydrocarbon with a molecular weight of 142.28 g/mol. [1] As an isomer of decane, its structural characterization relies heavily on modern spectroscopic techniques. This guide presents predicted and characteristic data obtained through ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, providing a foundational dataset for its identification and analysis.

Predicted Nuclear Magnetic Resonance (NMR) Data

Due to the scarcity of publicly available experimental NMR data for **3-Ethyl-5-methylheptane**, the following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) relative to tetramethylsilane (TMS). These predictions are based on established principles of NMR spectroscopy, where the chemical environment of each proton and carbon atom dictates its resonance frequency.[2]

¹H NMR Spectroscopy

The proton NMR spectrum of **3-Ethyl-5-methylheptane** is expected to exhibit complex splitting patterns due to the presence of multiple chemically non-equivalent protons and diastereotopic relationships. The predicted chemical shifts are presented in Table 1.

Table 1: Predicted ¹H NMR Data for **3-Ethyl-5-methylheptane**

Atom #	Chemical Shift (ppm)	Multiplicity	Integration
1	~ 0.9	Triplet	3H
2	~ 1.2 - 1.4	Multiplet	2H
3	~ 1.4 - 1.6	Multiplet	1H
4	~ 1.1 - 1.3	Multiplet	2H
5	~ 1.5 - 1.7	Multiplet	1H
6	~ 1.2 - 1.4	Multiplet	2H
7	~ 0.9	Triplet	3H
8 (CH ₃)	~ 0.85	Triplet	3H
9 (CH ₂)	~ 1.2 - 1.4	Multiplet	2H
10(CH ₃)	~ 0.8	Doublet	3H

Note: These are estimated values. Actual experimental values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum is anticipated to show distinct signals for each unique carbon atom in the molecule. The predicted chemical shifts are detailed in Table 2. Saturated sp³-hybridized carbons in alkanes typically resonate in the range of 0-90 ppm.[3]

Table 2: Predicted ¹³C NMR Data for **3-Ethyl-5-methylheptane**

Atom #	Chemical Shift (ppm)
1	~ 10-15
2	~ 20-30
3	~ 35-45
4	~ 30-40
5	~ 30-40
6	~ 25-35
7	~ 10-15
8 (CH ₃)	~ 10-15
9 (CH ₂)	~ 20-30
10(CH ₃)	~ 15-25

Note: These are estimated values. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of **3-Ethyl-5-methylheptane**, like other alkanes, is characterized by absorptions corresponding to C-H and C-C bond vibrations. The key expected absorption bands are summarized in Table 3.

Table 3: Characteristic IR Absorption Frequencies for **3-Ethyl-5-methylheptane**

Vibrational Mode	Frequency Range (cm ⁻¹)	Intensity
C-H Stretch	2850-3000	Strong
C-H Bend (CH ₂)	1450-1470	Medium
C-H Bend (CH ₃)	1370-1380	Medium
C-C Stretch	800-1300	Weak

The spectrum is dominated by the strong C-H stretching vibrations just below 3000 cm^{-1} .^{[4][5]} The bending vibrations for methylene (CH_2) and methyl (CH_3) groups appear in the $1470\text{-}1370\text{ cm}^{-1}$ region.^[6] The fingerprint region, below 1500 cm^{-1} , will contain a complex pattern of C-C stretching and other bending vibrations unique to the molecule's structure.^[6]

Mass Spectrometry (MS)

The mass spectrum of **3-Ethyl-5-methylheptane** is expected to show a molecular ion peak (M^+) at $m/z = 142$, corresponding to its molecular weight. However, for branched alkanes, the molecular ion peak is often of low abundance or absent.^{[7][8]} Fragmentation will preferentially occur at the branching points to form more stable secondary and tertiary carbocations.^{[7][8]}

Table 4: Expected Key Fragments in the Mass Spectrum of **3-Ethyl-5-methylheptane**

m/z	Proposed Fragment
113	$[\text{M} - \text{C}_2\text{H}_5]^+$
99	$[\text{M} - \text{C}_3\text{H}_7]^+$
85	$[\text{M} - \text{C}_4\text{H}_9]^+$
71	$[\text{C}_5\text{H}_{11}]^+$
57	$[\text{C}_4\text{H}_9]^+$
43	$[\text{C}_3\text{H}_7]^+$
29	$[\text{C}_2\text{H}_5]^+$

Cleavage of the ethyl group at the C3 position or the propyl group at the C5 position are likely fragmentation pathways. The resulting spectrum will be a complex pattern of fragment ions, with the most abundant peaks corresponding to the most stable carbocations formed.^[9]

Experimental Protocols

The following sections outline the general experimental methodologies for obtaining the spectroscopic data discussed.

NMR Spectroscopy

A sample of **3-Ethyl-5-methylheptane** (typically 5-50 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl_3) and placed in a 5 mm NMR tube.^[10] The spectrum is acquired on an NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ^1H NMR. The instrument is locked onto the deuterium signal of the solvent to maintain a stable magnetic field. Shimming is performed to optimize the homogeneity of the magnetic field and improve spectral resolution.^[10] For ^1H NMR, a number of scans are acquired to achieve an adequate signal-to-noise ratio. For ^{13}C NMR, a larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.^[10] The resulting free induction decay (FID) is then subjected to a Fourier transform to generate the frequency-domain NMR spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like TMS.^[2]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The IR spectrum is typically obtained using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small drop of liquid **3-Ethyl-5-methylheptane** is placed directly onto the ATR crystal.^[11] A background spectrum of the clean, empty ATR crystal is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted by the instrument's software.^[12] The spectrum is typically scanned over the mid-infrared range (e.g., 4000 to 650 cm^{-1}).^[12]

Mass Spectrometry

Mass spectra are commonly obtained using a mass spectrometer coupled with a gas chromatograph (GC-MS) for sample introduction and separation. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the ion source of the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.^[13] This process forms the molecular ion and induces fragmentation. The resulting ions are then accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z).^[14] A detector measures the abundance of each ion, and the data is plotted as a mass spectrum.^[15]

Logical Relationships in Spectroscopic Analysis

The structural features of **3-Ethyl-5-methylheptane** directly give rise to its characteristic spectroscopic data. The following diagram illustrates this relationship.

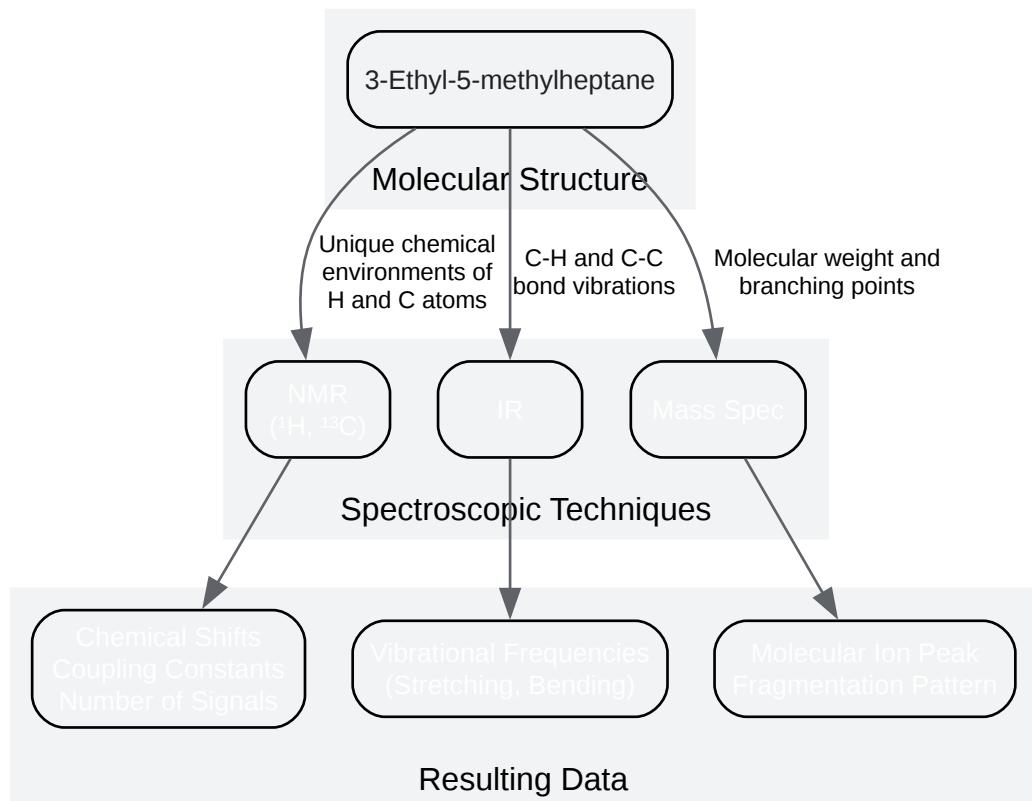


Figure 1. Relationship between Molecular Structure and Spectroscopic Data

[Click to download full resolution via product page](#)

Figure 1. Relationship between Molecular Structure and Spectroscopic Data

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-5-methylheptane | C10H22 | CID 103700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Alkane IR Spectrum Analysis - Berkeley Learning Hub [lms-dev.api.berkeley.edu]
- 5. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. ch.ic.ac.uk [ch.ic.ac.uk]
- 8. Video: Mass Spectrometry: Branched Alkane Fragmentation [jove.com]
- 9. m.youtube.com [m.youtube.com]
- 10. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 11. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 15. htds.fr [htds.fr]
- To cite this document: BenchChem. [Spectroscopic Analysis of 3-Ethyl-5-methylheptane: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13931275#spectroscopic-data-nmr-ir-mass-spec-for-3-ethyl-5-methylheptane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com